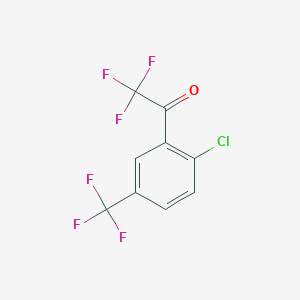
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is an organofluorine compound characterized by the presence of both chloro and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
One common method involves the Friedel-Crafts acylation reaction, where a chloroacetyl chloride reacts with a trifluoromethyl-substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of corresponding amides or thioethers.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Agrochemicals: The compound is utilized in the development of herbicides and insecticides due to its ability to disrupt biological pathways in pests.
Material Science: It is employed in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. In pharmaceuticals, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its therapeutic effects . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its targets .
Comparison with Similar Compounds
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone can be compared with other similar compounds such as:
1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(2,3-dichlorophenyl)urea: This compound also contains chloro and trifluoromethyl groups but differs in its urea functional group, which imparts different chemical properties and applications.
2-(2-Chloro-5-(trifluoromethyl)phenyl)-1-(diaminomethylene)guanidine: This compound has a guanidine group, making it more basic and suitable for different biological applications.
The uniqueness of this compound lies in its combination of trifluoromethyl and chloro groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H3ClF6O |
|---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H3ClF6O/c10-6-2-1-4(8(11,12)13)3-5(6)7(17)9(14,15)16/h1-3H |
InChI Key |
VGXZPJGZMHFDPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


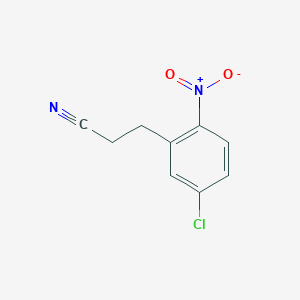
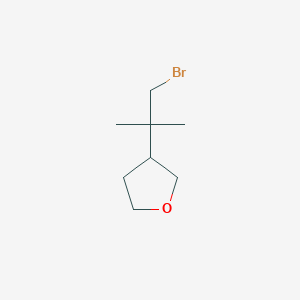

![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propan-2-aminehydrochloride](/img/structure/B13587881.png)
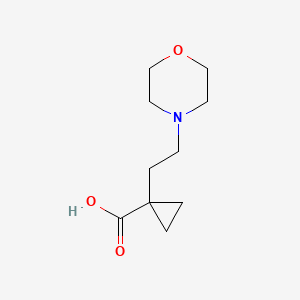
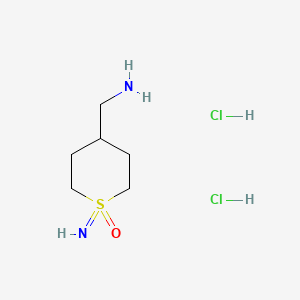
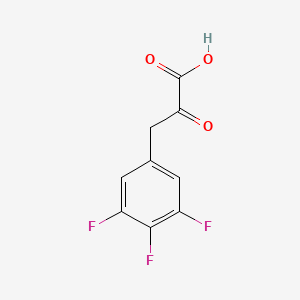
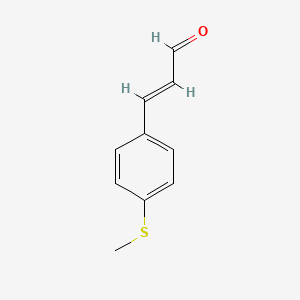

![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B13587921.png)
![{[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl}(propan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13587922.png)
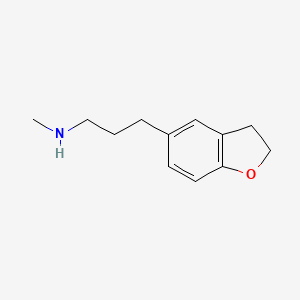

![(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13587945.png)
